Nitrendipine Propyl Ester
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Overview
Description
Nitrendipine Propyl Ester is a derivative of Nitrendipine, a dihydropyridine calcium channel blocker . It is used in the treatment of arterial hypertension . Nitrendipine is an effective antihypertensive agent and differs from other calcium channel blockers in that it does not reduce glomerular filtration rate and is mildly natriuretic, rather than sodium retentive .
Synthesis Analysis
The synthesis of Nitrendipine involves several steps, including the Michael’s addition . A method has been developed for separation of nitrendipine and its impurities of reaction partners and side reaction products by high-performance liquid chromatographic method on a RP-18 column . The mobile phase composition that provided an acceptable nitrendipine resolution, in large excess and possible impurities, in a short elution time, is methanol:water (70:30) and pH 3 .Molecular Structure Analysis
The molecular formula of Nitrendipine Propyl Ester is C19H22N2O6 . The molecular weight is 374.4 g/mol .Chemical Reactions Analysis
Nitrendipine undergoes photodegradation, with the generation of some photoproducts . The structural determination of two Nitrendipine photoproducts was carried out by means of electrospray ionization liquid chromatography tandem mass spectrometry (LC-ESI-MS/MS) .Scientific Research Applications
Hypertension Treatment
Nitrendipine is used to treat hypertension by inhibiting the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes .
Angina Pectoris Management
It is also used for chronic stable angina pectoris and Prinzmetal’s variant angina as a calcium-channel blocker .
Photodegradation Studies
Nitrendipine has been studied for its photodegradable properties, which could be relevant for Nitrendipine Propyl Ester as well .
Uterine Smooth Muscle Research
Research has been conducted on the effect of nitrendipine on rat uterine smooth muscle, focusing on inhibition of contraction and ligand binding studies .
Voltage-Gated Calcium Channel Studies
Nitrendipine’s anti-hypertension effect is related to binding and blocking the activity of voltage-gated L-type calcium channels .
Synthesis and Analog Studies
Studies have been carried out on nitrendipine analogs, including their antihypertensive activity, which may extend to Nitrendipine Propyl Ester .
Safety And Hazards
properties
IUPAC Name |
3-O-methyl 5-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-5-9-27-19(23)16-12(3)20-11(2)15(18(22)26-4)17(16)13-7-6-8-14(10-13)21(24)25/h6-8,10,17,20H,5,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLPJZGKAQRVTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrendipine Propyl Ester |
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